molecular formula C8H7Br2F B13901462 1-Bromo-2-(2-bromo-1-fluoroethyl)benzene

1-Bromo-2-(2-bromo-1-fluoroethyl)benzene

Katalognummer: B13901462
Molekulargewicht: 281.95 g/mol
InChI-Schlüssel: SYHFLJXLJPUOQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-2-(2-bromo-1-fluoroethyl)benzene is an organic compound with the molecular formula C8H7Br2F. It is a derivative of benzene, where the benzene ring is substituted with a bromo group and a 2-(2-bromo-1-fluoroethyl) group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-2-(2-bromo-1-fluoroethyl)benzene typically involves the bromination and fluorination of benzene derivatives. One common method is the bromination of 2-(1-fluoroethyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction conditions often include maintaining a controlled temperature and using an inert solvent like carbon tetrachloride.

Industrial Production Methods

Industrial production of this compound may involve similar bromination and fluorination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of bromine and other reactive chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

1-Bromo-2-(2-bromo-1-fluoroethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro groups can be substituted by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: Reduction can lead to the formation of 2-(2-bromoethyl)benzene.

Common Reagents and Conditions

    Substitution: Nucleophiles such as hydroxide ions or amines in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of 2-(2-bromoethyl)benzene.

Wissenschaftliche Forschungsanwendungen

1-Bromo-2-(2-bromo-1-fluoroethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-Bromo-2-(2-bromo-1-fluoroethyl)benzene involves its interaction with various molecular targets. The presence of bromo and fluoro groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The pathways involved may include electrophilic aromatic substitution, where the compound acts as an electrophile and forms intermediates that undergo further reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Bromo-2-(2-bromo-1-fluoroethyl)benzene is unique due to the presence of both bromo and fluoro substituents on the benzene ring, which can significantly alter its chemical properties and reactivity compared to other similar compounds.

Eigenschaften

Molekularformel

C8H7Br2F

Molekulargewicht

281.95 g/mol

IUPAC-Name

1-bromo-2-(2-bromo-1-fluoroethyl)benzene

InChI

InChI=1S/C8H7Br2F/c9-5-8(11)6-3-1-2-4-7(6)10/h1-4,8H,5H2

InChI-Schlüssel

SYHFLJXLJPUOQR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)C(CBr)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.